molecular formula C12H10O2 B11904978 4-(Hydroxymethyl)-1-naphthaldehyde

4-(Hydroxymethyl)-1-naphthaldehyde

Cat. No.: B11904978
M. Wt: 186.21 g/mol
InChI Key: TVTQYGWDKUCAMX-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-naphthaldehyde is an organic compound that features a naphthalene ring substituted with a hydroxymethyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Hydroxymethyl)-1-naphthaldehyde can be synthesized through several methods. One common approach involves the formylation of 4-(hydroxymethyl)naphthalene using a Vilsmeier-Haack reaction, which employs DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents. The reaction typically proceeds under mild conditions, yielding the desired aldehyde product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-1-naphthaldehyde.

    Reduction: 4-(Hydroxymethyl)-1-naphthylmethanol.

    Substitution: Depending on the nucleophile, various substituted naphthaldehyde derivatives.

Scientific Research Applications

4-(Hydroxymethyl)-1-naphthaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various naphthalene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1-naphthaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a naphthalene ring.

    4-(Hydroxymethyl)phenylacetic acid: Contains a phenylacetic acid group instead of a naphthalene ring.

    4-(Hydroxymethyl)benzaldehyde: Similar structure but with a benzaldehyde moiety.

Uniqueness

4-(Hydroxymethyl)-1-naphthaldehyde is unique due to its naphthalene ring, which imparts distinct electronic and steric properties compared to its benzoic and phenylacetic acid counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies.

Biological Activity

4-(Hydroxymethyl)-1-naphthaldehyde is a compound of significant interest in the field of medicinal chemistry and biological research. Its structural features and reactivity contribute to various biological activities, making it a subject of numerous studies. This article examines the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Molecular Formula : C11H10O2
Molecular Weight : 174.20 g/mol
IUPAC Name : this compound
Canonical SMILES : C1=CC2=C(C=C1)C(=CC=C2)C=O
InChI Key : ZJZKQYFJYQZVQO-UHFFFAOYSA-N

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it was found to possess moderate to significant antibacterial activity. The compound was tested against both Gram-positive and Gram-negative bacteria, showing particular effectiveness against Staphylococcus aureus and Escherichia coli.

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cytotoxicity

The cytotoxic effects of this compound were evaluated using the brine shrimp (Artemia salina) bioassay. The results indicated that the compound has a moderate cytotoxic effect, with an LC50 value of approximately 50 µg/mL. This suggests potential applications in cancer research, where compounds with cytotoxic properties are often explored.

The biological activity of this compound can be attributed to its ability to interact with cellular targets through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cell viability.
  • Receptor Binding : It can bind to specific receptors on cell membranes, modulating signaling pathways that lead to apoptosis in cancer cells.

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antibacterial properties of several naphthalene derivatives, including this compound. The study concluded that this compound could serve as a lead structure for developing new antibiotics due to its effective inhibition of bacterial growth.

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that treatment with varying concentrations of this compound resulted in dose-dependent apoptosis, highlighting its potential as an anticancer agent.

Properties

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

4-(hydroxymethyl)naphthalene-1-carbaldehyde

InChI

InChI=1S/C12H10O2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-7,14H,8H2

InChI Key

TVTQYGWDKUCAMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)CO)C=O

Origin of Product

United States

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